(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
Description
This compound features a central acrylamide core flanked by two thiophen-2-yl groups and a tetrahydro-2H-pyran ring. The (E)-configuration of the acrylamide moiety ensures spatial rigidity, which is critical for interactions with biological targets or material surfaces. Though direct synthetic details are absent in the provided evidence, analogous methods (e.g., cyclization of thiocarbamoyl precursors or Paal–Knorr reactions for thiophene synthesis ) likely apply.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15(6-5-13-3-1-11-20-13)17-16(7-9-19-10-8-16)14-4-2-12-21-14/h1-6,11-12H,7-10H2,(H,17,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFDABDGKJPBM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, a compound with potential pharmacological applications, has been studied for its biological activities, particularly its antinociceptive effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is a derivative of acrylamide and features a complex structure that includes thiophene and tetrahydropyran moieties. Its synthesis involves the condensation of thiophene derivatives with tetrahydropyran-based amines, yielding a product that exhibits significant biological properties.
Antinociceptive Activity
Recent studies have focused on the antinociceptive effects of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), which shares structural similarities with the compound . Research indicates that DM497 demonstrates significant pain-relieving properties in mouse models of neuropathic pain induced by oxaliplatin. The effectiveness of DM497 was evaluated using electrophysiological techniques to assess its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α9α10 subtypes, as well as voltage-gated N-type calcium channels (CaV2.2) .
Table 1: Summary of Antinociceptive Studies on DM497
The antinociceptive effects are attributed to the modulation of nAChRs and inhibition of calcium channels. Specifically, DM497 enhances α7 nAChR activity, which is known to play a role in pain modulation, while also inhibiting CaV2.2 channels, contributing to its analgesic effects . This dual mechanism suggests that compounds like DM497 could be potential candidates for developing new analgesics.
Case Studies and Research Findings
- Study on Pain Relief : In a controlled study, DM497 was administered to mice suffering from neuropathic pain. The results showed a marked decrease in pain sensitivity, indicating its potential utility in treating chronic pain conditions .
- Electrophysiological Evidence : Electrophysiological recordings demonstrated that DM497 significantly increased the current through α7 nAChRs while decreasing calcium influx through CaV2.2 channels, providing insight into its mechanism as an analgesic agent .
- Comparative Analysis : Comparisons with other compounds such as DM490 (a furan derivative) revealed that while both compounds exhibit similar activities, their mechanisms may differ, emphasizing the importance of structure in pharmacological efficacy .
Scientific Research Applications
Medicinal Chemistry
Antinociceptive Activity
Research has demonstrated the potential of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a structural analog, in exhibiting antinociceptive properties. A study utilized a mouse model to assess its efficacy against oxaliplatin-induced neuropathic pain. The findings revealed that the compound modulates the α7 nicotinic acetylcholine receptor and voltage-gated N-type calcium channels, leading to significant pain relief .
Anticancer Activity
The anticancer properties of thiophene-containing compounds have been extensively studied. Similar derivatives have shown cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (A549), and breast cancer cells. Notably, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents. Mechanisms include apoptosis induction and cell cycle arrest through modulation of apoptotic factors .
Materials Science
Organic Electronics
Due to its conjugated structure, (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate efficient charge transport makes it suitable for electronic applications .
Conjugated Polymers
The compound serves as a building block for synthesizing conjugated polymers, which are vital in creating advanced materials for electronics and optoelectronics. The unique combination of thiophene and pyridine rings enhances the electronic properties necessary for these applications .
Chemical Reactions
The compound can undergo various chemical reactions that further expand its utility:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Thiophene rings can be oxidized to form sulfoxides or sulfones. | m-Chloroperbenzoic acid, hydrogen peroxide |
| Reduction | The acrylamide group can be reduced to form the corresponding amine. | Lithium aluminum hydride, sodium borohydride |
| Substitution | The pyridine ring can undergo electrophilic substitution reactions. | Bromine, iodine under acidic conditions |
Study on Antinociceptive Properties
A significant study investigated the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in a mouse model. The results indicated that the compound effectively reduced pain through specific receptor modulation .
Cancer Cell Line Testing
Another research effort focused on testing various derivatives against multiple cancer cell lines. Results showed promising cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A detailed comparison with structurally related acrylamides is presented below, focusing on synthesis, bioactivity, and physicochemical properties.
2.1. Key Compounds and Their Features
2.4. Physicochemical Properties
- Solubility : The tetrahydro-pyran ring in the target compound likely improves aqueous solubility compared to DM497’s p-tolyl group, which is highly lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
